
N-Methyl-N-(3-nitropyridin-2-yl)nitrous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(3-nitropyridin-2-yl)nitrous amide is a chemical compound with the molecular formula C7H9N3O2 It is a nitrosoamine derivative, characterized by the presence of a nitroso group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3-nitropyridin-2-yl)nitrous amide typically involves the reaction of N-methyl-3-nitropyridin-2-amine with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrosoamine product. The general reaction scheme is as follows:
Starting Material: N-methyl-3-nitropyridin-2-amine
Reagent: Nitrous acid (HNO2)
Reaction Conditions: The reaction is usually conducted in an acidic medium at low temperatures to prevent decomposition of the nitrous acid.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(3-nitropyridin-2-yl)nitrous amide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the pyridine ring under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
N-Methyl-N-(3-nitropyridin-2-yl)nitrous amide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(3-nitropyridin-2-yl)nitrous amide involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological macromolecules. The compound’s effects are mediated through pathways involving oxidative stress and modulation of cellular signaling.
Comparaison Avec Des Composés Similaires
N-Methyl-N-(3-nitropyridin-2-yl)nitrous amide can be compared with other nitrosoamine derivatives:
N-Methyl-N-(pyridin-2-yl)nitrous amide: Similar structure but with the nitroso group attached to a different position on the pyridine ring.
N-Nitroso-N-ethylpiperazine: Another nitrosoamine with a different heterocyclic ring structure.
N-Nitrosodicyclohexylamine: A nitrosoamine with a cyclohexyl ring instead of a pyridine ring.
Propriétés
Numéro CAS |
106690-37-3 |
|---|---|
Formule moléculaire |
C6H6N4O3 |
Poids moléculaire |
182.14 g/mol |
Nom IUPAC |
N-methyl-N-(3-nitropyridin-2-yl)nitrous amide |
InChI |
InChI=1S/C6H6N4O3/c1-9(8-11)6-5(10(12)13)3-2-4-7-6/h2-4H,1H3 |
Clé InChI |
WOIUHHREGWRMIV-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=C(C=CC=N1)[N+](=O)[O-])N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)

![1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]-](/img/structure/B14336846.png)




![N-Methyl-N'-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea](/img/structure/B14336864.png)



![2-[(3-Chlorophenyl)sulfanyl]aniline](/img/structure/B14336886.png)
